



Application Notes and Protocols for CRISPR Screens with KRAS G12C Inhibitors

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 51	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens with KRAS G12C inhibitors. The information is curated from peer-reviewed literature and is intended to guide researchers in identifying mechanisms of drug resistance and discovering synthetic lethal targets to enhance the efficacy of KRAS G12C-targeted therapies. For the purpose of these notes, we will focus on the well-characterized KRAS G12C inhibitor, Adagrasib (MRTX849), as a representative compound.

Introduction

The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has been a significant breakthrough in cancer therapy.[1][2] Drugs like Adagrasib and Sotorasib have shown clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[3][4][5][6] However, both intrinsic and acquired resistance limit the long-term efficacy of these inhibitors.[3][7]

CRISPR-Cas9 genome-wide screening is a powerful tool to systematically investigate the genetic basis of drug sensitivity and resistance.[6][8][9] By knocking out every gene in the genome, researchers can identify genes whose loss confers resistance or sensitivity to a KRAS G12C inhibitor. This knowledge is crucial for developing rational combination therapies and overcoming resistance.



Quantitative Data Summary Table 1: Adagrasib (MRTX849) IC50 Values in KRAS G12C Mutant Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Adagrasib in various KRAS G12C mutant cancer cell lines, as reported in the literature. These values can help in selecting appropriate cell lines and drug concentrations for CRISPR screens.

Cell Line	Cancer Type	IC50 (nM, 2D culture)	IC50 (nM, 3D culture)
NCI-H358	Non-Small Cell Lung Cancer	10 - 973	0.2 - 1042
MIA PaCa-2	Pancreatic Cancer	10 - 973	0.2 - 1042
NCI-H2122	Non-Small Cell Lung Cancer	10 - 973	0.2 - 1042
SW1573	Non-Small Cell Lung Cancer	10 - 973	0.2 - 1042
H2030	Non-Small Cell Lung Cancer	10 - 973	0.2 - 1042
KYSE-410	Esophageal Squamous Cell Carcinoma	10 - 973	0.2 - 1042
H1373	Non-Small Cell Lung Cancer	10 - 973	0.2 - 1042

Data compiled from multiple sources.[10][11][12] The range of IC50 values reflects the variability between different studies and experimental conditions.

Table 2: Sotorasib (AMG 510) IC50 Values in KRAS G12C Mutant Cancer Cell Lines



For comparison, the IC50 values for another prominent KRAS G12C inhibitor, Sotorasib, are provided below.

Cell Line	Cancer Type	IC50 (μM)
NCI-H358	Non-Small Cell Lung Cancer	~0.006
MIA PaCa-2	Pancreatic Cancer	~0.009
NCI-H23	Non-Small Cell Lung Cancer	0.6904

Data compiled from multiple sources.[9][13][14]

Table 3: Top Gene Hits from CRISPR Screens with KRAS G12C Inhibitors

This table presents a summary of representative genes identified in published CRISPR screens that, when knocked out, either sensitize or cause resistance to KRAS G12C inhibitors.

Resistance	PI3K/AKT Signaling
Resistance	RAS/MAPK Signaling
Sensitization	Receptor Tyrosine Kinase Signaling
Sensitization	RAS/MAPK Signaling
Sensitization	Hippo Signaling
Sensitization	Hippo Signaling
	Resistance Sensitization Sensitization Sensitization

This is a representative list compiled from several studies.[3][4][6][9] The specific hits can vary depending on the cell line and screening conditions.

Experimental Protocols



The following protocols provide a detailed methodology for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the response to a KRAS G12C inhibitor.

Protocol 1: Cell Line Preparation and IC50 Determination

- Cell Culture:
 - Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358) in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.
 - Regularly test for mycoplasma contamination.
- IC50 Determination:
 - Seed cells in 96-well plates at an appropriate density.
 - The following day, treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., Adagrasib) for 72 hours.
 - Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
 - Calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism). This will determine the appropriate drug concentration for the screen (typically around the IC20-IC30 for resistance screens and IC50-IC80 for sensitization screens).

Protocol 2: Lentiviral Production of CRISPR Library

- Plasmid Preparation:
 - Amplify the pooled CRISPR library plasmids (e.g., GeCKO v2.0) in E. coli and purify the plasmid DNA.



 Co-transfect the library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a transfection reagent.

Lentivirus Harvest:

- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 μm filter.
- The virus can be concentrated by ultracentrifugation or with a commercially available concentration reagent.
- Aliquot the concentrated virus and store at -80°C.

Viral Titer Determination:

- \circ Transduce the target cancer cell line with serial dilutions of the lentivirus in the presence of polybrene (8 μ g/mL).
- After 24-48 hours, select the cells with an appropriate antibiotic (e.g., puromycin) for 48-72 hours.
- Determine the multiplicity of infection (MOI) by counting the surviving cells. An MOI of 0.3-0.5 is recommended for CRISPR screens to ensure that most cells receive a single guide RNA.

Protocol 3: CRISPR Library Transduction and Screening

Cell Transduction:

- Seed a sufficient number of Cas9-expressing target cells to achieve at least 500-1000x coverage of the CRISPR library.
- Transduce the cells with the CRISPR library lentivirus at an MOI of 0.3-0.5 in the presence of polybrene.
- Antibiotic Selection:



- After 24-48 hours, select the transduced cells with the appropriate antibiotic until a nontransduced control plate shows complete cell death.
- CRISPR Screen:
 - After selection, harvest a baseline cell population (Day 0).
 - Plate the remaining cells into two arms: a vehicle control (e.g., DMSO) and the KRAS
 G12C inhibitor treatment arm.
 - Maintain the cells under treatment for a predetermined period (e.g., 14-21 days), ensuring that the library coverage is maintained at each passage.
 - Harvest the cells at the end of the screen.

Protocol 4: Genomic DNA Extraction, NGS, and Data Analysis

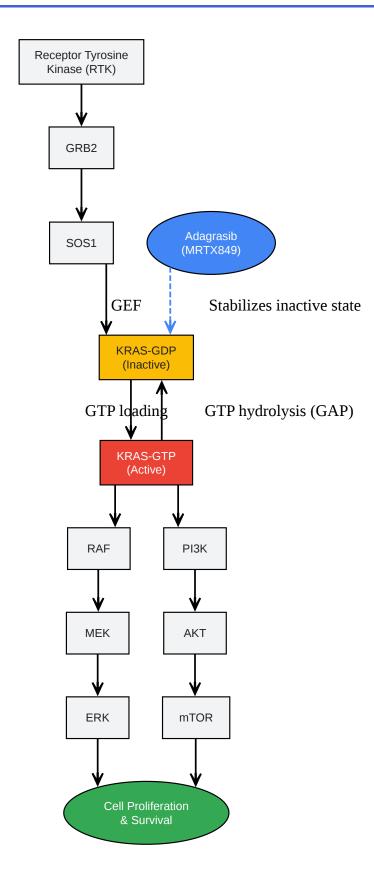
- Genomic DNA Extraction:
 - Extract high-quality genomic DNA from the Day 0 and end-of-screen cell pellets using a commercial kit suitable for large-scale preparations.
- Next-Generation Sequencing (NGS) Library Preparation:
 - Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR approach.
 - PCR 1: Amplifies the sgRNA cassette.
 - PCR 2: Adds Illumina sequencing adapters and barcodes for multiplexing.
 - Purify the PCR products and quantify the library.
- Sequencing and Data Analysis:
 - Sequence the libraries on an Illumina platform (e.g., NextSeq or HiSeq).



- Use computational tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
- Identify enriched (resistance hits) or depleted (sensitization hits) sgRNAs in the drugtreated population compared to the control.
- Perform gene set enrichment analysis (GSEA) to identify pathways that are significantly altered.

Visualizations Signaling Pathway Diagrams



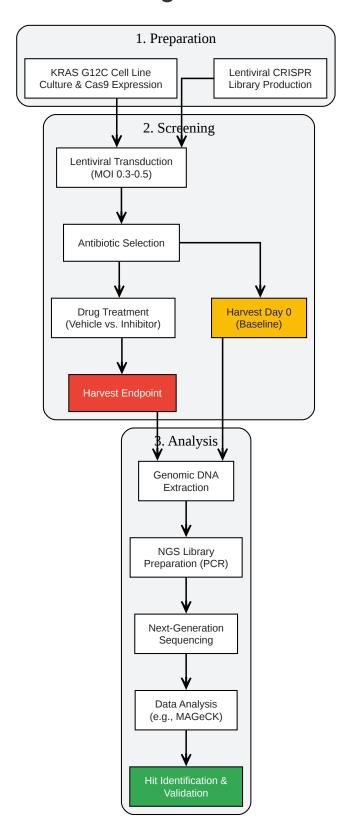


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Caption: Simplified KRAS signaling pathway and the mechanism of action of Adagrasib.



Experimental Workflow Diagram



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Caption: Workflow for a genome-wide CRISPR screen with a KRAS G12C inhibitor.

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